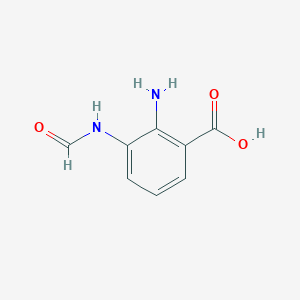

2-Amino-3-(formylamino)benzoic acid

Description

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2-amino-3-formamidobenzoic acid |

InChI |

InChI=1S/C8H8N2O3/c9-7-5(8(12)13)2-1-3-6(7)10-4-11/h1-4H,9H2,(H,10,11)(H,12,13) |

InChI Key |

SXAFXTXJJPRNEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)NC=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-formamidobenzoic acid typically involves the following steps:

Nitration: Benzoic acid is first nitrated to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions.

Formylation: The amino group is formylated using formic acid or formamide under suitable conditions to yield 2-amino-3-formamidobenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.

Types of Reactions:

Oxidation: 2-Amino-3-formamidobenzoic acid can undergo oxidation reactions, typically leading to the formation of quinonoid structures.

Reduction: The formamido group can be reduced to an amino group under strong reducing conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group acts as an activating group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: 2,3-diaminobenzoic acid.

Substitution: Halogenated derivatives of 2-amino-3-formamidobenzoic acid.

Scientific Research Applications

2-Amino-3-formamidobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-3-formamidobenzoic acid exerts its effects depends on its specific application:

Biological Activity: It may interact with enzymes or receptors, modulating their activity. The formamido group can participate in hydrogen bonding, influencing the compound’s binding affinity.

Chemical Reactions: The amino group can donate electrons, making the compound reactive towards electrophiles. The formamido group can stabilize intermediates through resonance.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include positional isomers and derivatives with varying substituents. A comparison of physicochemical properties is summarized below:

Key Observations :

- Substituent Effects: The formylamino group in this compound introduces polarity and hydrogen-bonding capacity compared to methyl or halogen substituents.

- Extraction Efficiency : Benzoic acid derivatives with hydrophobic groups (e.g., -CH₃, -F) are extracted more rapidly in emulsion liquid membranes than polar derivatives like acetic acid due to higher distribution coefficients .

Toxicity and Predictive Models

- QSTR Insights: A quantitative structure-toxicity relationship (QSTR) model for benzoic acids indicates that connectivity indices (0JA, 1JA) and cross-factors (JB) influence acute toxicity (LD₅₀) in mice .

- Hazard Profile: Unlike many benzoic acid derivatives, this compound is classified as a respiratory and dermal irritant under GHS, necessitating careful handling .

Q & A

Q. What are the recommended synthesis routes for 2-Amino-3-(formylamino)benzoic acid, and what experimental conditions optimize yield?

Methodological Answer: A multi-step synthesis is typically employed, starting with anthranilic acid derivatives. Key steps include:

Amino Protection : Protect the amino group using tert-butoxycarbonyl (Boc) to avoid unwanted side reactions during formylation .

Formylation : Introduce the formyl group via a Vilsmeier-Haack reaction (using POCl₃ and DMF) or direct formic acid condensation under acidic conditions .

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Optimization Tips :

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (e.g., argon) at 4°C, protected from light to prevent photodegradation .

- Safety Measures :

- Waste Disposal : Neutralize with sodium bicarbonate before incineration or disposal via certified chemical waste services .

Advanced Research Questions

Q. What metabolic pathways involve 2-(formylamino)benzoic acid, and how can isotopic labeling track its fate in biological systems?

Methodological Answer:

-

Pathway Involvement : The compound is implicated in tryptophan metabolism, particularly in fungal and plant systems. It acts as a precursor for secondary metabolites like indole derivatives (Table 1) .

Table 1: Key Metabolic PathwaysPathway Associated Metabolites Role Tryptophan Metabolism Anthranilic acid, Serotonin, Indoleacetic acid Secondary metabolite synthesis -

Isotopic Tracing :

Q. How does modifying substituents on the benzoic acid core affect biological activity?

Methodological Answer: Structural analogs demonstrate varying bioactivity based on substituent electronegativity and steric effects (Table 2): Table 2: Substituent Effects on Activity

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | Formylamino (-NHCHO) | Antimicrobial, enzyme inhibition |

| 2-Amino-3-fluorobenzoic acid | Fluorine (-F) | Enhanced enzyme binding affinity |

| 2-Amino-5-methylbenzoic acid | Methyl (-CH₃) | Reduced solubility, altered pharmacokinetics |

Q. Design Strategy :

Q. What analytical techniques are optimal for characterizing purity and structure?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.